molecular formula C13H8ClN3O B12583570 (3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one

(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one

Cat. No.: B12583570
M. Wt: 257.67 g/mol
InChI Key: SRLIDXDYQKAJDT-UHFFFAOYSA-N
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Description

(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a pyridine ring and an indole moiety, which are connected through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one typically involves the condensation of 5-chloroindole-2,3-dione with 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imino linkage. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-(2-pyridylmethyleneamino)-1H-indole-2-one
  • (3Z)-5-chloro-3-(3-pyridylmethyleneamino)-1H-indole-2-one
  • (3Z)-5-chloro-3-(4-pyridylmethyleneamino)-1H-indole-2-one

Uniqueness

(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the imino linkage. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

(3Z)-5-chloro-3-pyridin-2-ylimino-1H-indol-2-one

InChI

InChI=1S/C13H8ClN3O/c14-8-4-5-10-9(7-8)12(13(18)16-10)17-11-3-1-2-6-15-11/h1-7H,(H,15,16,17,18)

InChI Key

SRLIDXDYQKAJDT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C\2/C3=C(C=CC(=C3)Cl)NC2=O

Canonical SMILES

C1=CC=NC(=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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